N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINE
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Overview
Description
N-{3-[(4-Chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine is a complex organic compound that features a triazole ring, a chlorobenzyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole derivative.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: Its unique properties can be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
- 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}-N-[(E)-1-(4-ethoxyphenyl)methylidene]amine is unique due to the presence of both the chlorobenzyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]-1-(4-ethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-24-17-9-5-14(6-10-17)11-21-23-13-20-22-18(23)25-12-15-3-7-16(19)8-4-15/h3-11,13H,2,12H2,1H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDQKCDPBTFD-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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